molecular formula C18H25N7O2 B12128135 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester

4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B12128135
M. Wt: 371.4 g/mol
InChI Key: PWGQJQZCYKTDDQ-UHFFFAOYSA-N
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Description

4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with o-toluidine to form 4-amino-6-o-tolylamino-1,3,5-triazine.

    Alkylation: The next step is the alkylation of the triazine derivative with piperazine, resulting in the formation of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazine derivatives, and various substituted triazine compounds .

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O2/c1-3-27-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

PWGQJQZCYKTDDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N

Origin of Product

United States

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